
2-Bromo-6-mercaptobenzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-mercaptobenzyl Alcohol is an organic compound with the molecular formula C7H7BrOS It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a thiol group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-mercaptobenzyl Alcohol typically involves the bromination of 6-mercaptobenzyl alcohol. This can be achieved through the reaction of 6-mercaptobenzyl alcohol with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants. The product is then purified through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-mercaptobenzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 6-Mercaptobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-6-mercaptobenzyl Alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its thiol group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-mercaptobenzyl Alcohol involves its ability to interact with various molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzyl Alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-mercaptobenzyl Alcohol: Similar structure but with the thiol group at the fourth position, leading to different reactivity and applications.
Uniqueness
2-Bromo-6-mercaptobenzyl Alcohol is unique due to the presence of both a bromine atom and a thiol group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H7BrOS |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
(2-bromo-6-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 |
Clé InChI |
FWYPMKMGZQRSDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


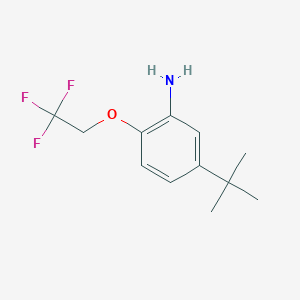
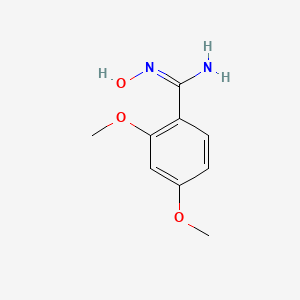
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)


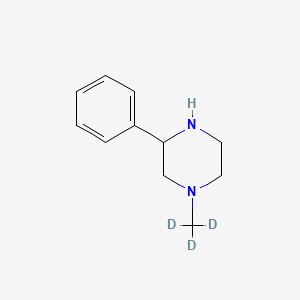

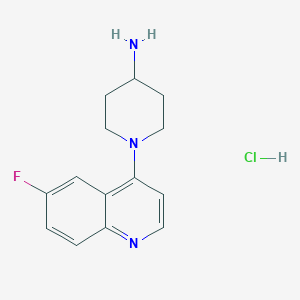
![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)

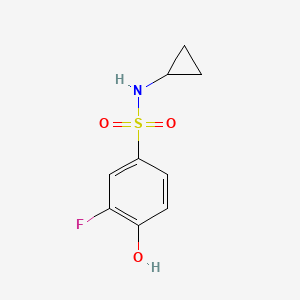

![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)
